molecular formula C13H25N3O2 B5804490 ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate

ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate

Cat. No. B5804490
M. Wt: 255.36 g/mol
InChI Key: NXOOFCUKZSAVMS-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate, also known as MEP, is a chemical compound that has been widely studied for its potential use in the field of medicinal chemistry. MEP is a piperidine derivative that has been shown to possess a wide range of biological activities, including antitumor, anticonvulsant, and analgesic effects.

Mechanism of Action

The exact mechanism of action of ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate is not fully understood, but it is believed to act through several pathways. One proposed mechanism is its ability to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate may be able to alter the expression of certain genes, leading to its observed biological effects.
Biochemical and Physiological Effects
ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate has been shown to possess a wide range of biological activities. In addition to its antitumor, anticonvulsant, and analgesic effects, ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate has also been shown to possess anti-inflammatory and antioxidant properties. These effects are believed to be mediated through its ability to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.

Advantages and Limitations for Lab Experiments

Ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also possesses a wide range of biological activities, making it a versatile tool for studying various physiological processes. However, there are also some limitations to its use. ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate is a relatively new compound, and its biological effects are not fully understood. Additionally, its mechanism of action is not well characterized, making it difficult to interpret its observed effects.

Future Directions

There are several future directions for research on ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate. One area of interest is its potential use in the treatment of cancer. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Another area of interest is its potential use in the treatment of epilepsy and chronic pain. Additional studies are needed to determine its safety and efficacy in animal models. Finally, further studies are needed to explore the full range of biological activities of ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate and to determine its potential use in other areas of medicine.

Synthesis Methods

Ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate can be synthesized through the reaction between ethyl 4-piperidinecarboxylate and 4-methylpiperazine. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere, such as nitrogen gas. The resulting product is then purified through a series of chromatography steps to obtain pure ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate.

Scientific Research Applications

Ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate has been extensively studied for its potential use in the field of medicinal chemistry. Its antitumor activity has been demonstrated in several studies, where it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate has also been shown to possess anticonvulsant and analgesic effects, making it a potential candidate for the treatment of epilepsy and chronic pain.

properties

IUPAC Name

ethyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-3-18-13(17)16-6-4-12(5-7-16)15-10-8-14(2)9-11-15/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOOFCUKZSAVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5453405

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